![molecular formula C21H25N5O2 B5629247 3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B5629247.png)
3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is associated with research in the development of hybrid molecules combining chemical fragments of known antiepileptic drugs. The research focuses on creating new potential therapeutic agents by merging different pharmacophoric elements from established medications (Kamiński et al., 2015).
Synthesis Analysis
The synthesis involves the coupling reaction of specific propanoic acids with substituted benzylamines, facilitated by the coupling reagent N,N-carbonyldiimidazole (CDI). This process has been utilized to generate a library of compounds for pharmacological evaluation, particularly as anticonvulsants (Kamiński et al., 2015).
Molecular Structure Analysis
The structural elucidation of synthesized compounds, including our compound of interest, is generally confirmed through spectral data (1H NMR, 13C NMR, LC-MS). These analytical techniques ensure the correct chemical structure of the newly prepared compounds (Kamiński et al., 2015).
Chemical Reactions and Properties
The compound is part of a series derived from reactions encompassing tosyl, piperidine, and 1,3,4-oxadiazole functionalities. These reactions typically involve multiple steps, including N-substitution reactions, to create a diverse array of compounds with potential biological activities (Sattar et al., 2020).
作用机制
属性
IUPAC Name |
3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c27-20(23-14-17-3-2-10-22-13-17)7-6-16-8-11-26(12-9-16)15-18-4-1-5-19-21(18)25-28-24-19/h1-5,10,13,16H,6-9,11-12,14-15H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWUTSKSTSYJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CN=CC=C2)CC3=CC=CC4=NON=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2,1,3-Benzoxadiazol-4-ylmethyl)piperidin-4-YL]-N-(pyridin-3-ylmethyl)propanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。